Methyl 2-(3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate
CAS No.: 1259022-70-2
Cat. No.: VC2689577
Molecular Formula: C15H20BFO4
Molecular Weight: 294.13 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1259022-70-2 |
---|---|
Molecular Formula | C15H20BFO4 |
Molecular Weight | 294.13 g/mol |
IUPAC Name | methyl 2-[3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate |
Standard InChI | InChI=1S/C15H20BFO4/c1-14(2)15(3,4)21-16(20-14)11-7-6-10(8-12(11)17)9-13(18)19-5/h6-8H,9H2,1-5H3 |
Standard InChI Key | ZFLOTGNTGSGUGD-UHFFFAOYSA-N |
SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)CC(=O)OC)F |
Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)CC(=O)OC)F |
Introduction
Physicochemical Properties and Characterization
Physical Properties
The physical properties of Methyl 2-(3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate are important for understanding its behavior in various chemical environments and applications. Based on available data, the compound exhibits the following properties:
Property | Value | Source |
---|---|---|
Physical State | Solid | |
Molecular Weight | 294.13 g/mol | |
Storage Conditions | Sealed in dry conditions, Room Temperature | |
Purity (Commercial) | ≥96% |
Structural Analogues and Related Compounds
Structural Variations and Similar Compounds
The chemical literature contains several structural analogues of Methyl 2-(3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate, which differ in substitution patterns, functional groups, or core structures. Some notable related compounds include:
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Methyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate (CAS: 454185-98-9) - lacks the fluorine substituent
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Methyl 2-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate - has a different fluorine position
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[3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetic acid (CAS: 1431548-94-5) - the free acid form rather than the methyl ester
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Methyl 2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate (CAS: 478375-42-7) - lacks the fluorine substituent and has a different boronic ester position
These structural analogues provide insight into structure-activity relationships and may offer alternative synthetic pathways or applications depending on specific requirements .
Parameter | Details |
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GHS Pictogram | Warning |
Hazard Statements | H302-H315-H319-H335 (Harmful if swallowed; Causes skin irritation; Causes serious eye irritation; May cause respiratory irritation) |
Precautionary Statements | P261-P305+P351+P338 (Avoid breathing dust/fume/gas/mist/vapors/spray; IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) |
Standard laboratory safety practices should be followed when handling this compound, including the use of appropriate personal protective equipment, adequate ventilation, and proper waste disposal procedures .
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